molecular formula C6H4O4S B074381 Thiophene-2,3-dicarboxylic acid CAS No. 1451-95-2

Thiophene-2,3-dicarboxylic acid

Cat. No.: B074381
CAS No.: 1451-95-2
M. Wt: 172.16 g/mol
InChI Key: HIHKYDVSWLFRAY-UHFFFAOYSA-N
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Description

Thiophene-2,3-dicarboxylic acid is an organic compound with the molecular formula C6H4O4S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Mechanism of Action

Target of Action

Thiophene-2,3-dicarboxylic acid (TDA) is a versatile compound that interacts with various targets. It has been used as a bridging ligand in the synthesis of metal-organic coordination polymers . These polymers have shown potential applications in areas such as hydrogen storage, gas separation, and optoelectronic applications . The primary targets of TDA are therefore the metal ions in these coordination polymers .

Mode of Action

TDA interacts with its targets through coordination bonds, forming one-, two-, or three-dimensional polymeric structures . The diverse coordination properties of TDA make it a good building block for the construction of coordination polymers of different architectures . The resulting structures are dependent on both the end-capping ligand and the coordination geometry of the metal ions .

Biochemical Pathways

The biochemical pathways affected by TDA are primarily related to its role in the formation of coordination polymers . These polymers can exhibit interesting luminescent and magnetic properties, and their sorption properties can be improved due to additional induction dipole-dipole interactions between the framework and substrate molecules . .

Pharmacokinetics

It’s worth noting that the solvothermal method is often used for the synthesis of coordination polymers involving tda , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of TDA’s action are largely dependent on its role in the formation of coordination polymers . For instance, these polymers can exhibit high isosteric heats of hydrogen adsorption . Moreover, the polarizability of the 5-membered heterocycles in TDA contributes to high hydrogen uptake values .

Action Environment

The action of TDA can be influenced by various environmental factors. For instance, the synthesis of coordination polymers involving TDA often occurs under solvothermal conditions . Additionally, the presence of other compounds, such as end-capping ligands and metal ions, can also influence the action, efficacy, and stability of TDA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the electrohalogenation of 3-methylthiophene, followed by a Grignard reaction and indirect electrooxidation . The electrohalogenation step typically uses bromine or chlorine as the halogenating agent, and the reaction conditions include controlled current density and temperature to optimize yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrochemical processes. These methods are designed to maximize efficiency and yield while minimizing environmental impact. The use of renewable energy sources for electrochemical synthesis is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Thiophene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiophene-2,3-dimethanol.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine or chlorine are used for halogenation reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene-2,3-dimethanol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Thiophene-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Thiophene-2,3-dicarboxylic acid can be compared with other thiophene derivatives such as thiophene-2,5-dicarboxylic acid and dithieno[3,2-b:2’,3’-d]thiophene (DTT). While all these compounds share the thiophene core, they differ in the position and number of carboxylic acid groups, which can significantly influence their chemical properties and applications. For example, thiophene-2,5-dicarboxylic acid is often used in the synthesis of coordination polymers and liquid crystals, whereas DTT is notable for its use in organic electronics due to its extended π-conjugation and high charge mobility .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and the ability to undergo diverse reactions make it a valuable building block for synthesizing advanced materials and exploring new applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

thiophene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHKYDVSWLFRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292334
Record name thiophene-2,3-dicarboxylic acid
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Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451-95-2
Record name 2,3-Thiophenedicarboxylic acid
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Record name thiophene-2,3-dicarboxylic acid
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Record name thiophene-2,3-dicarboxylic acid
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Record name 2,3-Thiophenedicarboxylic acid
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Synthesis routes and methods I

Procedure details

A dry, 2 L, 3-necked, round-bottomed flask was equipped with a mechanical stirrer and addition funnel. To the flask was added 2-thiophenecarboxylic acid (25 g, 195 mmol) in anhydrous THF (500 mL) under argon. The mixture was cooled to −78° C. with a dry ice-isopropanol bath and allowed to stir for 30 min. n-Butyllithium in Hexanes (2.5 M, 172 mL) was added dropwise over 30 min. The reaction was kept at −78° C. for an additional hour with stirring then placed under an atmosphere of dry carbon dioxide. With addition of the carbon dioxide the reaction became thick. The reaction remained at −78° C. for an additional hour before warming to −10° C. The reaction was quenched with 2 N HCl (213 mL) and allowed to reach rt. The layers were separated and the aqueous layer was extracted with EtOAc (3×200 mL). The organic layers were combined, dried (Na2SO4) and concentrated by rotary evaporation. The brown solid was crystallized from hot isopropanol and dried overnight under vacuum. Desired thiophene-2,3-dicarboxylic acid was obtained (27.3 g, 159 mmol; 82% yield); 1H NMR (DMSO-d6) 7.69 (d, J=1.5, 1), 7.38 (d, J=4.8, 1); ES MS (M+H)+=173; TLC (Chloroform-MeOH-water, 6:4:1); Rf=0.74.
Quantity
25 g
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reactant
Reaction Step One
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Quantity
500 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
Hexanes
Quantity
172 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-Methyl-thiophene-2-carboxylic acid (0.5 mol; 71.09 g) in aqueous 15% NaOH (2300 ml) was heated to 75-80° C. before KMnO4 (0.42 mol; 67.05 g) was added with stirring. After stirring at 75-80° C. for 30 min another portion of KMnO4 (0.42 mol; 67.05 g) was added. This was repeated another three times. After adding the last portion of KMnO4, stirring was continued at 75-80° C. for 30 min before the mixture was refluxed for 3 h with stirring. The hot mixture was submitted to vacuum filtration and the filtrate was acidified by addition on conc. aqueous HCl. The formed precipitate was separated, washed with water and dried in vacuo at 80° C. to give the title compound as a slightly yellowish solid (43.9 g). 1H NMR (d6-DMSO, 200 MHz): δ=7.78 (d, 1H), 7.37 (d, 1H).
Quantity
71.09 g
Type
reactant
Reaction Step One
Name
Quantity
67.05 g
Type
reactant
Reaction Step One
Name
Quantity
2300 mL
Type
reactant
Reaction Step One
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Quantity
67.05 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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